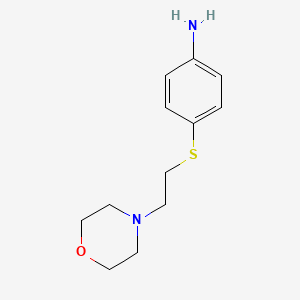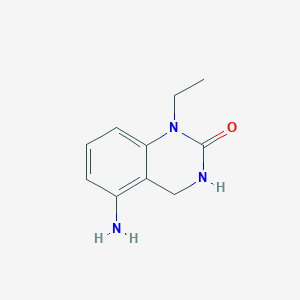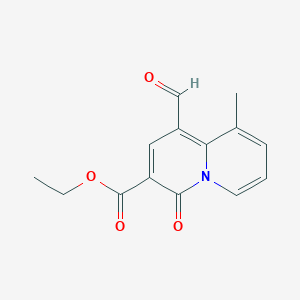
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chloroethyl groups and a phenylmethoxyethoxy moiety attached to an ethanamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine typically involves a multi-step process. One common method includes the reaction of 2-(2-phenylmethoxyethoxy)ethanol with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl groups.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative.
Applications De Recherche Scientifique
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-chloroethyl)amine: A simpler analog with similar reactivity but lacking the phenylmethoxyethoxy group.
2-(2-phenylmethoxyethoxy)ethanol: A precursor in the synthesis of the target compound.
Uniqueness
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine is unique due to the combination of chloroethyl and phenylmethoxyethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Propriétés
Formule moléculaire |
C15H23Cl2NO2 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2-(2-phenylmethoxyethoxy)ethanamine |
InChI |
InChI=1S/C15H23Cl2NO2/c16-6-8-18(9-7-17)10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14H2 |
Clé InChI |
AQTQPZJIGRJKSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B13868573.png)
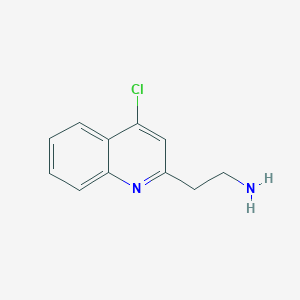
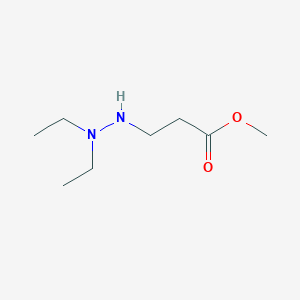
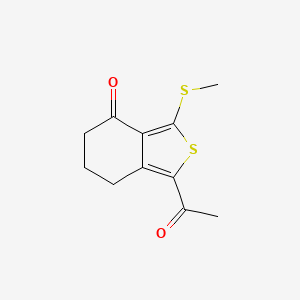


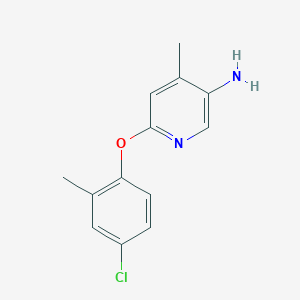
![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)
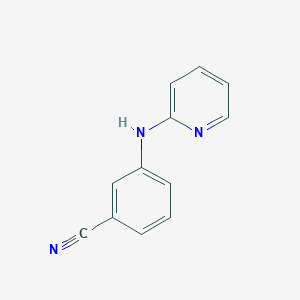
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)
